molecular formula C5H6O3S B087276 5-Oxothiolane-3-carboxylic acid CAS No. 28525-50-0

5-Oxothiolane-3-carboxylic acid

Cat. No. B087276
Key on ui cas rn: 28525-50-0
M. Wt: 146.17 g/mol
InChI Key: QLISCFVTVRXTSW-UHFFFAOYSA-N
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Patent
US05814629

Procedure details

225 g (1.09 mol) of dicyclohexylcarbodiimide (DCC) are added in portions, while cooling with ice, to a solution of 160 g (1.095 mol) of tetrahydro-5-oxo-3-thiophenecarboxylic acid, 70 g (2.19 mol) of methanol and 4 g (32.8 mmol) of dimethylaminopyridine (DMAP) in 2.5 litres of diethyl ether. After 4 hours' stirring at room temperature, the dicyclohexylurea is filtered off and the filtrate is extracted with 500 ml of 2N hydrochloric acid and 500 ml of saturated sodium hydrogen carbonate solution, is washed with water and is dried over sodium sulfate. There are obtained 149 g of solid product having a melting point of 33°-35° C.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(N=C=NC2CCCCC2)CCCCC1.[O:16]=[C:17]1[S:21][CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18]1.CO>C(OCC)C.CN(C1C=CC=CN=1)C>[CH3:1][O:23][C:22]([CH:19]1[CH2:18][C:17](=[O:16])[S:21][CH2:20]1)=[O:24]

Inputs

Step One
Name
Quantity
225 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
O=C1CC(CS1)C(=O)O
Name
Quantity
70 g
Type
reactant
Smiles
CO
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
4 g
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 4 hours' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the dicyclohexylurea is filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with 500 ml of 2N hydrochloric acid and 500 ml of saturated sodium hydrogen carbonate solution
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1CSC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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